Cas no 2060037-96-7 ((2-chloro-3-methylcyclopropyl)methanamine)

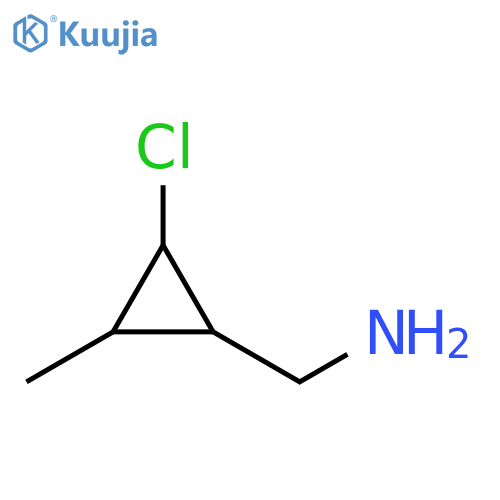

2060037-96-7 structure

商品名:(2-chloro-3-methylcyclopropyl)methanamine

CAS番号:2060037-96-7

MF:C5H10ClN

メガワット:119.592600345612

MDL:MFCD30498139

CID:5212532

PubChem ID:130315226

(2-chloro-3-methylcyclopropyl)methanamine 化学的及び物理的性質

名前と識別子

-

- Cyclopropanemethanamine, 2-chloro-3-methyl-

- (2-chloro-3-methylcyclopropyl)methanamine

-

- MDL: MFCD30498139

- インチ: 1S/C5H10ClN/c1-3-4(2-7)5(3)6/h3-5H,2,7H2,1H3

- InChIKey: ONHMHHAPGJXLLS-UHFFFAOYSA-N

- ほほえんだ: C1(CN)C(C)C1Cl

(2-chloro-3-methylcyclopropyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336084-0.25g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 0.25g |

$1551.0 | 2023-09-04 | ||

| Enamine | EN300-336084-10.0g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 10.0g |

$7250.0 | 2023-02-23 | ||

| Enamine | EN300-336084-0.1g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 0.1g |

$1484.0 | 2023-09-04 | ||

| Enamine | EN300-336084-5.0g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 5.0g |

$4890.0 | 2023-02-23 | ||

| Enamine | EN300-336084-10g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 10g |

$7250.0 | 2023-09-04 | ||

| Enamine | EN300-336084-0.5g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 0.5g |

$1619.0 | 2023-09-04 | ||

| Enamine | EN300-336084-5g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 5g |

$4890.0 | 2023-09-04 | ||

| Enamine | EN300-336084-2.5g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 2.5g |

$3304.0 | 2023-09-04 | ||

| Enamine | EN300-336084-1.0g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-336084-0.05g |

(2-chloro-3-methylcyclopropyl)methanamine |

2060037-96-7 | 0.05g |

$1417.0 | 2023-09-04 |

(2-chloro-3-methylcyclopropyl)methanamine 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2060037-96-7 ((2-chloro-3-methylcyclopropyl)methanamine) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量